molecular formula C10H20N2 B1325130 [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine CAS No. 933714-21-7

[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine

Cat. No. B1325130
CAS RN: 933714-21-7
M. Wt: 168.28 g/mol
InChI Key: MGDCKTCOYNYEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine” is a chemical compound with the CAS Number 933714-21-7 . It’s related to (1-cyclopentylpyrrolidin-3-yl)methanol, which has a molecular weight of 169.27 .


Molecular Structure Analysis

The molecular structure of “[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine” includes a cyclopentyl group and a pyrrolidin-3-yl group . The InChI Code is 1S/C10H19NO/c12-8-9-5-6-11 (7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 .


Physical And Chemical Properties Analysis

“[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine” is related to (1-cyclopentylpyrrolidin-3-yl)methanol, which is an oil at room temperature .

Scientific Research Applications

Synthesis of Key Intermediates

[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine is involved in the synthesis of various important intermediates. For instance, T. Fleck et al. (2003) described its role as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Lewis Acid-Catalyzed Ring-Opening

O. Lifchits and A. Charette (2008) explored the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine. This reaction is significant for synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Organometallic Chemistry

A. Noor, S. Schwarz, and R. Kempe (2015) conducted research on low-valent aminopyridinato chromium methyl complexes, involving reactions with [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine. This research has implications in the field of organometallic chemistry (Noor et al., 2015).

Antimicrobial and Cytotoxic Activity

M. Noolvi et al. (2014) studied novel azetidine-2-one derivatives of 1H-benzimidazole, where [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine played a crucial role. This research highlighted the compound's potential in antimicrobial and cytotoxic applications (Noolvi et al., 2014).

Catalysis in Polymerization

S. Deeken et al. (2006) described the use of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine in the synthesis of group 10 metal aminopyridinato complexes, which are used as catalysts in polymerization processes (Deeken et al., 2006).

Pyrrolidine Synthesis

C. Carson and M. Kerr (2005) utilized [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine in the diastereoselective synthesis of pyrrolidines. This process involves a three-component reaction catalyzed by Yb(OTf)3, demonstrating its utility in organic synthesis (Carson & Kerr, 2005).

Safety and Hazards

The safety information for “[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1-cyclopentylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-7-9-5-6-12(8-9)10-3-1-2-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDCKTCOYNYEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine

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